3-(p-Ethoxybenzoyl) acrylic acid
Description
Conceptual Framework of Aroyl Acrylic Acids in Synthetic Chemistry
Aroyl acrylic acids, also known as β-aroylacrylic acids, are a class of organic compounds characterized by a core structure containing both a carboxylic acid and a ketone group, separated by a carbon-carbon double bond. nih.gov This arrangement of functional groups makes them highly versatile building blocks in synthetic organic chemistry. acs.orgacs.org The general structure is an aroyl group (an aromatic ketone) attached to the β-carbon of an acrylic acid molecule.
The reactivity of aroyl acrylic acids is largely dictated by the electrophilic nature of the α,β-unsaturated carbonyl system. This makes them excellent substrates for a variety of chemical transformations. One of the most significant reactions is the Michael addition, where nucleophiles add to the carbon-carbon double bond. researchgate.net This reaction is fundamental for constructing more complex molecular skeletons. For instance, reactions with nitrogen, sulfur, and carbon nucleophiles have been employed to synthesize a wide array of heterocyclic compounds, such as pyridazinones and thiazoles. researchgate.net
Furthermore, the presence of both a ketone and a carboxylic acid allows for a diverse range of derivatization reactions. These compounds can be prepared through methods like the Friedel-Crafts acylation of an aromatic compound with maleic anhydride (B1165640) or its derivatives. acs.orgorgsyn.org This synthetic accessibility, combined with their reactivity, establishes aroyl acrylic acids as valuable intermediates in the synthesis of complex organic molecules, including those with potential biological activity. researchgate.net
Significance of Ethoxy-Substituted Benzoyl Acrylic Acid Architectures
The introduction of an ethoxy group (-OCH₂CH₃) at the para-position of the benzoyl ring in the benzoyl acrylic acid scaffold, creating 3-(p-Ethoxybenzoyl) acrylic acid, imparts specific electronic properties to the molecule. The ethoxy group is an electron-donating group, which influences the reactivity of the entire molecule. This substituent can affect the electron density of the aromatic ring and the conjugated system, thereby modulating the compound's chemical and physical properties. nih.gov
The IUPAC name for this compound is 4-(4-ethoxyphenyl)-4-oxobut-2-enoic acid. nih.gov The ethoxy substitution is significant in the broader context of substituted aroyl acrylic acids. For example, the closely related methoxy-substituted analog, 3-(p-methoxybenzoyl)acrylic acid, has been a subject of study. sigmaaldrich.comnih.gov The presence of such alkoxy groups can be crucial in the design of molecules for specific applications, as they can alter properties like solubility, crystal packing, and interaction with biological targets. Research on related structures, such as those containing a phenoxy group, further highlights the interest in modifying the aryl portion of the molecule to fine-tune its characteristics. keyorganics.net
Current Research Landscape and Future Directions in Advanced Organic Synthesis
The current research involving aroyl acrylic acids and their derivatives is multifaceted, with significant efforts directed towards the synthesis of novel heterocyclic compounds and the exploration of their biological activities. Studies have shown that some β-aroylacrylic acids exhibit fungistatic and antimicrobial properties. acs.orgresearchgate.net For instance, research on poly(acrylic acid) has demonstrated that the acrylic acid moiety can contribute to antimicrobial effects. researchgate.netnih.gov
The synthetic utility of these compounds continues to be a major focus. They serve as precursors for pharmacologically interesting molecules through reactions that build upon their core structure. acs.orgresearchgate.net The development of efficient and green synthetic methods for producing acrylic acid and its derivatives from biobased starting materials is also an active area of research, reflecting a broader trend in sustainable chemistry. maastrichtuniversity.nlrsc.orggoogle.comgoogle.com
Future directions in this field will likely involve:
The design and synthesis of new aroyl acrylic acid derivatives with tailored electronic and steric properties for specific applications in materials science and medicinal chemistry.
Exploration of novel catalytic systems to enhance the efficiency and selectivity of reactions involving these substrates.
In-depth investigation into the mechanisms of action for biologically active aroyl acrylic acid derivatives, potentially leading to the development of new therapeutic agents.
The expansion of their use as versatile building blocks in the total synthesis of complex natural products.
Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-(4-ethoxyphenyl)-4-oxobut-2-enoic acid | nih.gov |
| Molecular Formula | C₁₂H₁₂O₄ | nih.gov |
| Molecular Weight | 220.22 g/mol | nih.gov |
| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)C=CC(=O)O | nih.gov |
| InChI Key | WKIKNOMECIZQHQ-UHFFFAOYSA-N | nih.gov |
| Topological Polar Surface Area | 63.6 Ų | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 5 | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-2-16-10-5-3-9(4-6-10)11(13)7-8-12(14)15/h3-8H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIKNOMECIZQHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 P Ethoxybenzoyl Acrylic Acid and Analogues
Classical Approaches to Aroyl Acrylic Acid Synthesis
The foundational methods for synthesizing aroyl acrylic acids have traditionally relied on well-established reactions such as Friedel-Crafts acylation and the condensation of aromatic compounds with maleic anhydride (B1165640). These methods, while effective, often come with environmental and practical challenges.
Friedel-Crafts Acylation Reactions in the Preparation of Benzoyl Acrylic Acids
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry and a primary method for introducing an acyl group onto an aromatic ring. researchgate.netchemistryjournals.net In the context of benzoyl acrylic acids, this reaction typically involves the reaction of an aromatic substrate, such as benzene (B151609) or its derivatives, with an acylating agent like an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). researchgate.netchemistryjournals.net
The mechanism involves the formation of a highly electrophilic acylium ion from the acylating agent and the Lewis acid. This acylium ion then attacks the aromatic ring in an electrophilic aromatic substitution reaction, leading to the formation of the corresponding aryl ketone. researchgate.net For the synthesis of a benzoyl acrylic acid, a precursor containing the acrylic acid moiety would be acylated. However, a more common approach involves the acylation of an aromatic compound with a derivative of a four-carbon dicarboxylic acid, such as maleic anhydride or its corresponding acid chloride.
A significant drawback of the traditional Friedel-Crafts acylation is the requirement for more than stoichiometric amounts of the Lewis acid catalyst due to the formation of stable complexes with the carbonyl product. chemistryjournals.net This leads to large volumes of corrosive and environmentally hazardous waste during aqueous workup.
Maleic Anhydride and Substituted Benzene Condensation Strategies
A widely used classical method for the synthesis of β-aroylacrylic acids is the condensation of substituted benzenes with maleic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. fossee.inwvu.edu This reaction provides a direct route to the aroyl acrylic acid skeleton.
The reaction of benzene with maleic anhydride in the presence of AlCl₃, for instance, yields β-benzoylacrylic acid. The process involves the initial formation of a complex between maleic anhydride and the Lewis acid, which then acts as the electrophile in the subsequent attack on the aromatic ring. The reaction is typically carried out in an inert solvent like carbon disulfide or nitrobenzene. The reaction is highly exothermic and requires careful temperature control. fossee.in
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| Benzene | Maleic Anhydride | AlCl₃ | β-Benzoylacrylic acid | fossee.in |
| Substituted Benzene | Maleic Anhydride | Lewis Acid | Substituted β-Aroylacrylic acid | wvu.edu |
Specific Synthesis Routes for 3-(p-Ethoxybenzoyl) acrylic acid
While general methods for aroyl acrylic acids are well-documented, the specific synthesis of this compound involves the reaction of ethoxybenzene (phenetole) as the substituted benzene.
A plausible and direct route for the synthesis of this compound is the Friedel-Crafts acylation of ethoxybenzene with maleic anhydride in the presence of a suitable Lewis acid catalyst. The ethoxy group is an ortho-, para-directing activator, and due to steric hindrance, the para-substituted product is expected to be the major isomer.
Proposed Synthesis of this compound:
Ethoxybenzene + Maleic Anhydride --(Lewis Acid)--> this compound
Nucleophilic Addition Reactions Leading to Adduct Formation
The carbon-carbon double bond in 3-(aroyl)acrylic acids is activated by the electron-withdrawing carbonyl and carboxyl groups, making it susceptible to nucleophilic attack. nih.govlibretexts.org This reactivity allows for the formation of a variety of adducts. The general reaction involves the addition of a nucleophile to the β-carbon of the acrylic acid moiety. rutgers.eduopenstax.org
A wide range of nucleophiles can be employed, including amines, thiols, and carbanions. nih.govrutgers.edu For instance, the reaction of a β-aroylacrylic acid with a primary or secondary amine would lead to the formation of a β-amino-β-aroylpropionic acid derivative. These reactions are often carried out under mild conditions and can proceed with high yields.
| Aroyl Acrylic Acid | Nucleophile | Product Type | Reference |
| 3-(Aroyl)acrylic acid | Amine | β-Amino-β-aroylpropionic acid | rutgers.edu |
| 3-(Aroyl)acrylic acid | Thiol | β-Thio-β-aroylpropionic acid | nih.gov |
| 3-(Aroyl)acrylic acid | Carbanion | Substituted propionic acid | rutgers.edu |
Cyclization Reactions in the Generation of Heterocyclic Systems
The adducts formed from the nucleophilic addition to 3-(aroyl)acrylic acids are often valuable intermediates for the synthesis of various heterocyclic compounds. researchgate.netnih.gov The presence of multiple functional groups allows for subsequent intramolecular cyclization reactions.
For example, the reaction of β-aroylacrylic acids with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyridazinone derivatives. researchgate.net Similarly, reaction with hydroxylamine (B1172632) can yield oxazinone structures. These cyclization reactions provide a powerful tool for the construction of complex molecular architectures from relatively simple starting materials. The specific heterocyclic system formed depends on the nature of the nucleophile and the reaction conditions employed.
Green Chemistry and Sustainable Synthesis Considerations for Acrylic Acid Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govnih.gov
| Green Chemistry Approach | Application in Acrylic Acid Derivative Synthesis | Benefit | Reference |
| Bio-based Feedstocks | Synthesis of acrylic acid from lactic acid. | Reduces reliance on fossil fuels. | nih.govresearchgate.net |
| Recyclable Catalysts | Use of solid acids, ionic liquids, or metal triflates in Friedel-Crafts acylation. | Minimizes catalyst waste and allows for easier product purification. | researchgate.netnumberanalytics.combeilstein-journals.orgliv.ac.uk |
| Solvent-free Conditions | Performing reactions without a solvent or in a recyclable medium like ionic liquids. | Reduces volatile organic compound (VOC) emissions. | organic-chemistry.orgresearchgate.net |
| Alternative Acylating Agents | Using anhydrides instead of acyl chlorides. | Avoids the formation of corrosive HCl gas. | numberanalytics.com |
| Energy Efficiency | Utilizing microwave irradiation or ultrasound to accelerate reactions. | Reduces reaction times and energy consumption. | - |
By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.
Chemical Reactivity and Mechanistic Investigations of 3 P Ethoxybenzoyl Acrylic Acid
Reactions with Nitrogen-Containing Nucleophiles
3-(p-Ethoxybenzoyl) acrylic acid exhibits reactivity towards various nitrogen-containing nucleophiles, leading to the formation of important heterocyclic systems.
The reaction of 3-(p-ethoxybenzoyl)acrylic acid with hydrazine (B178648) hydrate (B1144303) is a key step in the synthesis of pyridazinone derivatives. This condensation reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol (B145695) or acetic acid, to yield 6-(4-ethoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone. oup.comoup.com The mechanism involves an initial Michael addition of the hydrazine to the α,β-unsaturated carbonyl system of the acrylic acid, followed by an intramolecular cyclization via condensation between the terminal hydrazine nitrogen and the carboxylic acid group, with the elimination of a water molecule.
This reaction is not limited to the parent 3-(p-ethoxybenzoyl)acrylic acid. Related β-aroylacrylic acids also undergo similar cyclization reactions with hydrazine hydrate to form the corresponding pyridazinone derivatives. researchgate.netresearchgate.net The reaction conditions, such as temperature and solvent, can influence the reaction rate and yield.
3-(p-Ethoxybenzoyl)acrylic acid can undergo addition reactions with pyrazolinone derivatives. For instance, it reacts with 3-methyl-1-phenyl-2-pyrazolin-5-one to form an addition compound. oup.comoup.com This reaction likely proceeds through a Michael-type addition where the active methylene (B1212753) group of the pyrazolinone acts as the nucleophile, attacking the β-carbon of the acrylic acid derivative. The resulting adduct can then be further reacted, for example with hydrazine hydrate, to afford more complex heterocyclic systems like 4,5-dihydro-3(2H)-pyridazinones. oup.comoup.com
Functional Group Transformations
The pyridazinone systems synthesized from this compound serve as versatile intermediates for various functional group transformations, allowing for the generation of a library of derivatives with diverse substitution patterns.
The nitrogen atom at the 2-position of the pyridazinone ring can be readily alkylated using various electrophiles. oup.comoup.com Common alkylating agents include dialkyl sulfates, such as dimethyl sulfate (B86663) and diethyl sulfate, and haloesters like ethyl bromoacetate. oup.comoup.com These reactions are typically carried out in the presence of a base to deprotonate the N-H group, facilitating nucleophilic attack on the alkylating agent. This N-substitution is a crucial step for introducing diverse side chains onto the pyridazinone core, which can significantly influence the biological properties of the final compounds.
| Reagent | Product |
| Dimethyl sulfate | N-methylated pyridazinone derivative |
| Diethyl sulfate | N-ethylated pyridazinone derivative |
| Ethyl bromoacetate | N-ethoxycarbonylmethylated pyridazinone derivative |
Data derived from studies on the reactivity of pyridazinone derivatives. oup.comoup.com
The carbonyl group of the pyridazinone ring can be converted into a chloro group by treatment with phosphoryl chloride (POCl₃). oup.comoup.com This reaction transforms the pyridazinone into a more reactive intermediate, a dichloropyridazine derivative, which can then undergo nucleophilic substitution reactions to introduce a variety of functional groups at that position. oup.comoup.com The reaction is typically performed by heating the pyridazinone with an excess of phosphoryl chloride.
The carbonyl group of the pyridazinone ring can be converted to a thiocarbonyl group through a thionation reaction using phosphorus pentasulfide (P₂S₅). oup.comoup.com This reaction is a common method for introducing sulfur into heterocyclic systems. researchgate.netnih.govresearchgate.net The thionation is generally achieved by heating the pyridazinone with phosphorus pentasulfide in a high-boiling solvent like pyridine (B92270) or xylene. The resulting thione derivative can serve as a precursor for the synthesis of other sulfur-containing heterocycles. oup.comoup.com
Condensation Reactions with Aromatic Aldehydes
The reactivity of this compound allows it to participate in condensation reactions, particularly with aromatic aldehydes. These reactions are analogous to the classic Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene or methine group, catalyzed by a weak base. sigmaaldrich.comwikipedia.orgslideshare.net The product is typically an α,β-unsaturated compound formed after a dehydration step. aklectures.com
In the context of this compound, the γ-carbon (the carbon atom adjacent to the carboxylic acid group) can potentially act as the active hydrogen site. Deprotonation by a base would generate a carbanion, which could then act as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde.
Furthermore, this scaffold is a prime candidate for multicomponent reactions (MCRs). For instance, a one-pot reaction of an aromatic aldehyde, an active methylene compound like malononitrile, and a third component such as barbituric acid or 4-hydroxycoumarin (B602359) can yield complex heterocyclic systems like pyranopyrimidines. researchgate.netnih.govnih.gov In such a setup, this compound could potentially react with an aromatic aldehyde and a nitrile source (like malononitrile) in the presence of a suitable catalyst. The reaction would likely proceed through a sequence of Knoevenagel condensation followed by a Michael addition and subsequent cyclization, a common pathway in the synthesis of pyran-annulated heterocycles. nih.govresearchgate.netresearchgate.net The Doebner modification of the Knoevenagel condensation, which uses pyridine as a catalyst and often involves a carboxylic acid as one of the reactants, could also be relevant, potentially leading to decarboxylation under the reaction conditions. wikipedia.orgorganic-chemistry.org
Investigation of Reaction Mechanisms via Experimental and Computational Approaches
Acyl transfer reactions are fundamental in organic chemistry and proceed via a nucleophilic acyl substitution mechanism. libretexts.org This process generally involves the addition of a nucleophile to the carbonyl carbon of an acyl group, forming a tetrahedral intermediate. This is followed by the elimination of a leaving group, regenerating the carbonyl double bond. libretexts.orgyoutube.com The reactivity of carboxylic acid derivatives in these reactions is highly dependent on the nature of the leaving group, with acyl chlorides being the most reactive and amides the least. libretexts.org
For this compound, a hypothetical dimerization driven by acyl transfer could be envisioned. In such a scenario, the carboxylic acid group of one molecule would act as the acylating agent, while a nucleophilic site on a second molecule would act as the nucleophile. For instance, the enol or enolate form of the β-keto portion of a second molecule could serve as the nucleophile. The reaction would be initiated by the activation of the carboxylic acid, possibly under acidic or basic conditions, to make it a better electrophile. The subsequent nucleophilic attack from the enolate of the second molecule onto the activated carbonyl carbon would lead to a dimeric tetrahedral intermediate. The collapse of this intermediate and elimination of a water molecule would result in the formation of a new C-O or C-C bond, linking the two monomer units. The precise pathway and resulting structure would depend heavily on the reaction conditions and catalysts employed.
Transition metal catalysis provides powerful tools for forming carbon-carbon bonds. Nickel-catalyzed reactions, in particular, have been developed for the three-component 1,2-carboacylation of alkenes. researchgate.netmdpi.com These reactions efficiently create ketones from readily available starting materials. mdpi.com The general mechanism for a nickel-catalyzed three-component carboacylation using an alkene, an acyl chloride, and an alkyl bromide is illustrative of the potential reactivity of this compound, which contains an alkene moiety.
A plausible catalytic cycle, based on established literature, is outlined below:
Generation of Active Catalyst : A Ni(II) precatalyst is reduced in situ by a reducing agent, such as zinc metal, to generate a catalytically active Ni(0) species. researchgate.net
Oxidative Addition : The Ni(0) complex undergoes oxidative addition with an alkyl halide to form an alkyl-Ni(II) intermediate.
Radical Formation & Alkene Insertion : Alternatively, a radical pathway may operate where a carbon-centered radical is generated and captured by the Ni(0) species to form an alkyl-Ni(I) intermediate. nih.gov This species then coordinates to the alkene (the acrylic acid moiety). Subsequent insertion of the alkene into the Ni-C bond forms a new nickel-alkyl intermediate.
Acyl Addition : Oxidative addition of the acyl chloride to the nickel center generates a Ni(III) or Ni(IV) species. nih.gov
Reductive Elimination : The final step is a reductive elimination event from the high-valent nickel complex, which forms the new C-C bond of the carboacylated product and regenerates a lower-valent nickel species to continue the catalytic cycle. nih.gov
Quantum-chemical modeling has shown that nickel ions can form stable complexes with acrylic acid, involving the vacant d-orbitals of the metal and the π-system of the acid, which facilitates such catalytic transformations. researchgate.net
Iodine and hypervalent iodine reagents are effective catalysts for the cyclization of unsaturated carboxylic acids, a process known as iodolactonization. frontiersin.orgorganic-chemistry.org This reaction provides an efficient route to lactones, which are valuable structural motifs. Given its structure as an unsaturated carboxylic acid, this compound is a suitable substrate for such a transformation.
Experimental and computational studies have shed light on the mechanistic details of these cyclizations. frontiersin.orgnih.gov A widely accepted mechanism involves the following key steps:
Activation of the Alkene : The iodine catalyst, often a hypervalent iodine species like PhI(OAc)₂, activates the C=C double bond, making it more electrophilic. This can proceed via the formation of an iodonium (B1229267) ion intermediate. organic-chemistry.org
Intramolecular Nucleophilic Attack : The carboxylic acid group acts as an internal nucleophile, attacking the activated double bond. For a molecule like this compound, this would be a 5-exo-trig cyclization, which is generally favored according to Baldwin's rules, leading to the formation of a five-membered lactone ring. frontiersin.org
Rearomatization/Elimination : The final step involves the elimination of the iodine species to yield the final lactone product. organic-chemistry.org
Computational studies have been crucial in distinguishing between different possible pathways. For example, in related fluorocyclizations, calculations have shown that unsaturated carboxylic acids tend to follow a "cyclization first, fluorination later" pathway, whereas unsaturated alcohols may prefer the reverse. frontiersin.orgnih.gov The pKa of the nucleophilic group plays a significant role in determining the operative mechanism. nih.gov This detailed mechanistic understanding allows for the prediction and control of reaction outcomes in the synthesis of complex molecules.
Derivatives and Structural Analogues of 3 P Ethoxybenzoyl Acrylic Acid
Synthesis and Characterization of Pyridazinone Derivatives
Pyridazinone and its derivatives are a class of heterocyclic compounds that have attracted considerable attention due to their wide range of biological activities. scholarsresearchlibrary.com The synthesis of pyridazinones often involves the cyclocondensation of a γ-keto acid with a hydrazine (B178648) derivative. In the context of 3-(p-ethoxybenzoyl) acrylic acid, this involves its conversion into various pyridazinone systems.
The creation of a dihydropyridazinone ring from this compound is a key transformation. The process begins with the reaction of this compound (Compound 1 ) with a suitable active methylene (B1212753) compound, such as 3-methyl-1-phenyl-2-pyrazolin-5-one, to form an initial addition product. oup.com This intermediate subsequently undergoes condensation with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) to yield the 4,5-dihydro-3(2H)-pyridazinone derivative (Compound 3a ). oup.com This cyclization is a common strategy for forming the pyridazinone core. nih.gov Dihydropyridazinone derivatives are noted for their potential as anti-inflammatory agents. nih.gov
Further modifications of the dihydro-3(2H)-pyridazinone ring can lead to the formation of more reactive analogues. The treatment of the N-substituted pyridazinone derivative with phosphorus oxychloride (POCl₃) results in the formation of a dichloro derivative. oup.com This conversion of the pyridazinone carbonyl groups to chlorides creates a versatile intermediate for further nucleophilic substitution reactions.
Alternatively, reacting the pyridazinone with phosphorus pentasulfide (P₂S₅) allows for the synthesis of the corresponding dithione analogue. oup.com This thionation reaction replaces the carbonyl oxygen atoms with sulfur, significantly altering the electronic properties and reactivity of the heterocyclic ring.
Table 1: Synthesis of Pyridazinone Derivatives from this compound Data sourced from reference oup.com.
| Starting Compound | Reagent(s) | Product Description |
|---|---|---|
| This compound | 1. 3-Methyl-1-phenyl-2-pyrazolin-5-one 2. Hydrazine Hydrate | 4,5-Dihydro-3(2H)-pyridazinone derivative |
| Dihydro-3(2H)-pyridazinone derivative | Phosphorus Oxychloride (POCl₃) | Dichloro analogue |
| Dihydro-3(2H)-pyridazinone derivative | Phosphorus Pentasulfide (P₂S₅) | Dithione analogue |
Thiazole (B1198619) Derivatives Derived from this compound
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a core structure in numerous pharmacologically active compounds. nih.govnih.gov The synthesis of thiazole derivatives from β-aroylacrylic acids like this compound can be achieved through their reaction with sulfur-containing nucleophiles. A common method involves the reaction of the α,β-unsaturated keto system with thiourea (B124793). This reaction typically proceeds via a Michael addition followed by cyclization and dehydration to form the 2-aminothiazole (B372263) ring system. The resulting thiazole derivatives can be further modified to create a diverse library of compounds for biological screening. nih.govresearchgate.net
Related Aroyl Acrylic Acids and Their Modifications
The chemistry of this compound is part of the broader class of aroyl acrylic acids. The nature of the substituent on the benzoyl ring significantly influences the compound's properties and reactivity.
3-Benzoylacrylic acid is the parent compound in this series. nih.gov It is typically synthesized via the Friedel-Crafts acylation of benzene (B151609) with maleic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. orgsyn.org The reaction initially forms a complex that, upon hydrolysis, yields the desired product. orgsyn.org 3-Benzoylacrylic acid itself is a versatile starting material for synthesizing various heterocyclic systems. fishersci.cafishersci.com
3-(4-Methoxybenzoyl)acrylic acid , also known as 3-p-anisoylacrylic acid, is a closely related structural analogue where an electron-donating methoxy (B1213986) group replaces the ethoxy group. chemimpex.comsigmaaldrich.com This compound is recognized as a versatile building block in organic synthesis, serving as an intermediate in the preparation of pharmaceuticals and specialty polymers. chemimpex.com The presence of the methoxy group enhances the compound's reactivity and influences the properties of resulting materials. chemimpex.com Its synthesis follows a similar Friedel-Crafts pathway using anisole (B1667542) instead of benzene.
Table 2: Comparison of Related Aroyl Acrylic Acids
| Compound Name | Key Substituent | Typical Synthesis Precursors |
|---|---|---|
| 3-Benzoylacrylic acid | -H (unsubstituted) | Benzene + Maleic Anhydride orgsyn.org |
| This compound | -OCH₂CH₃ (Ethoxy) | Phenetole + Maleic Anhydride |
| 3-(4-Methoxybenzoyl)acrylic acid | -OCH₃ (Methoxy) | Anisole + Maleic Anhydride |
Acrylic acid and its derivatives are fundamental monomers in polymer chemistry. wikipedia.org They can undergo polymerization via their vinyl group to form a wide range of homopolymers and copolymers. wikipedia.orgpcc.eu These polymers, such as polyacrylic acid (PAA), have applications in various fields, including as superabsorbents, dispersants, and in drug delivery systems. The basic aroyl acrylic acid structure can be incorporated into more complex architectures, creating polymers with specific functionalities. researchgate.net For instance, novel acrylate-based derivatives have been synthesized and investigated as potential therapeutic agents, demonstrating how the acrylic acid scaffold can be elaborately functionalized to interact with biological targets. nih.gov
Inorganic-Organic Hybrid Derivatives (e.g., Trialkyltin complexes of acrylic acids)
The formation of inorganic-organic hybrid materials represents a significant area of chemical research, where organic molecules are coordinated with inorganic elements to create novel compounds. The carboxylate functional group of this compound serves as an excellent ligand for complexation with organotin moieties, such as trialkyltin(IV) groups (R₃Sn, where R is an alkyl group like methyl, butyl, etc.). These reactions result in trialkyltin carboxylates, a class of compounds known for their structural diversity and wide-ranging applications.
The general synthesis of these complexes involves the reaction of a trialkyltin(IV) precursor, such as a trialkyltin chloride, hydroxide, or oxide, with this compound or its corresponding salt. nih.govthescipub.com These reactions are typically performed in organic solvents like methanol (B129727) or toluene. thescipub.commdpi.com
Structural Analysis and Research Findings
The resulting trialkyltin derivatives of this compound are characterized using a suite of analytical techniques to elucidate their structure and coordination chemistry.
Spectroscopic Characterization:
FT-IR Spectroscopy: Infrared spectroscopy is crucial for determining the coordination mode of the carboxylate ligand to the tin center. The separation (Δν) between the asymmetric (νasym(COO⁻)) and symmetric (νsym(COO⁻)) stretching frequencies of the carboxylate group provides insight into whether the ligand is acting in a monodentate, bidentate (chelating), or bridging fashion. nih.govresearchgate.net
Multinuclear NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structural integrity of the organic ligand and the alkyl groups attached to the tin atom. mdpi.comnih.gov Of particular importance is ¹¹⁹Sn NMR spectroscopy, as the chemical shift (δ) is highly sensitive to the coordination number and geometry of the tin atom. This technique can distinguish between four-coordinate (tetrahedral) and five-coordinate (trigonal bipyramidal) tin centers in solution. thescipub.commdpi.comnih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information in the solid state. researchgate.net Studies on analogous triorganotin carboxylates reveal that they frequently form one-dimensional polymeric chains. nih.govnih.gov In these structures, the carboxylate group acts as a bridging ligand between two adjacent tin atoms. This bridging results in a five-coordinate environment around each tin center, which typically adopts a distorted trigonal bipyramidal geometry. mdpi.comnih.govnih.gov The three alkyl groups occupy the equatorial positions, while the oxygen atoms from two different carboxylate ligands occupy the axial sites. nih.gov It is important to note that these polymeric structures observed in the solid state may dissociate into monomeric, four-coordinate tetrahedral species when dissolved in non-coordinating solvents. mdpi.com
The extensive research into organotin(IV) carboxylates has revealed their significant potential, particularly in the realm of biological activity. Numerous studies have shown that these hybrid compounds can exhibit potent cytotoxic effects against various cancer cell lines, often exceeding the activity of the parent carboxylic acid ligand. nih.govnih.govnih.gov
Interactive Data Tables
Below are tables summarizing typical analytical data for trialkyltin carboxylates, based on findings for structurally similar compounds.
Table 1: Typical Spectroscopic Data for Trialkyltin Carboxylate Complexes
| Parameter | Coordination Mode | Characteristic Value/Range | Reference |
|---|---|---|---|
| FT-IR: Δν [νasym(COO) - νsym(COO)] | Monodentate | > 200 cm⁻¹ | nih.gov |
| Bridging | 150 - 200 cm⁻¹ | nih.gov | |
| Bidentate (Chelating) | < 150 cm⁻¹ | nih.gov | |
| ¹¹⁹Sn NMR: δ (ppm) | 4-Coordinate (Tetrahedral) | +200 to -60 ppm | mdpi.comnih.gov |
Table 2: Representative Structural Parameters for Polymeric Trialkyltin Carboxylates
| Parameter | Description | Typical Value | Reference |
|---|---|---|---|
| Coordination Number at Sn | Number of atoms bonded to the tin center | 5 | nih.govnih.gov |
| Geometry at Sn | Arrangement of atoms around the tin center | Trigonal Bipyramidal | mdpi.comnih.govnih.gov |
| Sn-O Bond Length | Distance between tin and axial oxygen atoms | ~2.20 Å | nih.gov |
| O-Sn-O Angle | Angle between the two axial oxygen atoms | ~170° - 180° | nih.gov |
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Versatile Organic Building Block
Organic building blocks are fundamental to the synthesis of more complex molecules. The structure of 3-(p-Ethoxybenzoyl) acrylic acid, featuring a carboxylic acid, a ketone, and an aromatic ether, positions it as a potentially valuable precursor in organic synthesis.
While direct evidence for the use of this compound as a precursor is limited, the reactivity of similar benzoylacrylic acids is well-established. For instance, related compounds are known to participate in various organic reactions, including cycloadditions, Michael additions, and heterocycle formations. The presence of the ethoxy group on the phenyl ring can influence the electronic properties of the benzoyl group, potentially modulating the reactivity and selectivity of these transformations. This suggests that this compound could serve as a starting material for the synthesis of novel pharmaceutical intermediates, agrochemicals, and other fine chemicals.
Exploration in Materials Science Applications
The functional groups present in this compound suggest its potential for inclusion in various material formulations, although specific research in this area is not widely documented.
Acrylic monomers are foundational to the formulation of a vast array of coatings and adhesives. The properties of these materials, such as adhesion, hardness, and weatherability, are directly influenced by the structure of the acrylic monomers used. The ethoxybenzoyl group in this compound could potentially enhance adhesion to certain substrates through dipole-dipole interactions and pi-stacking. Furthermore, its incorporation into a polymer network could influence the refractive index and UV absorption characteristics of a coating. However, without specific studies, these remain theoretical applications.
The modification of polymer properties through the incorporation of functional monomers is a key strategy in materials science. Research into polymers containing benzoyl groups suggests that these moieties can enhance properties such as thermal stability and mechanical strength. The ethoxy group's presence in this compound could further modify these properties, for example, by affecting the polymer's glass transition temperature or its interaction with solvents and other additives.
Application in Scale Inhibition Studies for Carboxylic Polymers
Carboxylic acid-containing polymers, particularly polyacrylic acid, are widely utilized as scale inhibitors in industrial water systems. chemeo.comnih.gov These polymers function by adsorbing onto the surface of forming mineral scale crystals, such as calcium carbonate, thereby distorting their growth and preventing their deposition. chemeo.com The effectiveness of these polymers is influenced by factors such as molecular weight and the nature of the comonomers.
While no direct studies on the use of this compound or its polymers for scale inhibition are available, the presence of the carboxylic acid group suggests a potential for such applications. The large ethoxybenzoyl group would significantly alter the polymer's structure and its interaction with mineral surfaces compared to simple polyacrylic acid. Further research would be necessary to determine if this structural modification enhances or hinders its scale-inhibiting properties.
Advanced Spectroscopic and Chromatographic Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 3-(p-ethoxybenzoyl) acrylic acid. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the chemical environment of each atom within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, 3-(p-methoxybenzoyl) acrylic acid, shows characteristic signals that help in assigning the protons of this compound. For instance, the aromatic protons on the benzene (B151609) ring typically appear as doublets in the downfield region. The vinylic protons of the acrylic acid moiety also exhibit distinct splitting patterns and chemical shifts. The ethoxy group protons would present as a triplet for the methyl group and a quartet for the methylene (B1212753) group, a key indicator of the ethoxy substituent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For a similar compound, 3-benzoylacrylic acid, the carbonyl carbons of the ketone and carboxylic acid functionalities show distinct resonances at the downfield end of the spectrum. nih.gov The carbon atoms of the aromatic ring and the double bond also have characteristic chemical shifts. In the case of this compound, the carbons of the ethoxy group would appear at the upfield end of the spectrum.
A detailed analysis of the chemical shifts, integration values, and coupling constants from both ¹H and ¹³C NMR spectra allows for the complete structural elucidation of this compound.
| Proton (¹H) | Chemical Shift (ppm, predicted) | Multiplicity | Assignment |
| Aromatic | ~7.0-8.0 | Doublet | Protons on the p-substituted benzene ring |
| Vinylic | ~6.5-7.5 | Doublet | Protons of the C=C double bond |
| Methylene (-CH₂-) | ~4.1 | Quartet | Methylene protons of the ethoxy group |
| Methyl (-CH₃) | ~1.4 | Triplet | Methyl protons of the ethoxy group |
| Carboxylic Acid (-COOH) | ~10-13 | Singlet (broad) | Acidic proton |
| Carbon (¹³C) | Chemical Shift (ppm, predicted) | Assignment |
| Carbonyl (Ketone) | ~190-200 | C=O of the benzoyl group |
| Carbonyl (Carboxylic Acid) | ~165-175 | C=O of the acrylic acid |
| Aromatic (C-O) | ~160-165 | Carbon attached to the ethoxy group |
| Aromatic | ~114-135 | Other carbons of the benzene ring |
| Vinylic | ~125-145 | Carbons of the C=C double bond |
| Methylene (-CH₂-) | ~64 | Methylene carbon of the ethoxy group |
| Methyl (-CH₃) | ~15 | Methyl carbon of the ethoxy group |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional moieties.
The spectrum of the related 3-(p-methoxybenzoyl) acrylic acid reveals key absorbances that are also anticipated for the ethoxy derivative. nist.gov A strong, broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. spectroscopyonline.com A sharp and intense peak around 1700-1730 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid. spectroscopyonline.com Another strong absorption, typically in the range of 1650-1680 cm⁻¹, can be attributed to the C=O stretching of the benzoyl ketone. The C=C stretching of the acrylic double bond and the aromatic ring usually appear in the 1580-1640 cm⁻¹ region. researchgate.net Furthermore, the characteristic C-O stretching vibrations of the ethoxy group and the carboxylic acid would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. spectroscopyonline.com
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | 1700-1730 |
| C=O (Ketone) | 1650-1680 |
| C=C (Alkene and Aromatic) | 1580-1640 |
| C-O (Ether and Carboxylic Acid) | 1000-1300 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight and investigating the fragmentation pattern of this compound, which aids in confirming its structure. The molecular weight of this compound is 220.22 g/mol .
In a mass spectrum of the compound, the molecular ion peak (M⁺) would be observed at m/z 220. Subsequent fragmentation would likely involve the loss of the ethoxy group (•OCH₂CH₃), leading to a significant fragment ion. Other common fragmentation pathways include the loss of a carboxyl group (•COOH) or cleavage at the benzoyl group. Analysis of the mass-to-charge ratios of these fragment ions provides valuable structural information and corroborates the data obtained from NMR and IR spectroscopy. For comparison, the mass spectrum of the related 3-benzoylacrylic acid shows a prominent peak for the benzoyl cation at m/z 105. nih.gov
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a crucial method for assessing the purity of this compound and for its separation from reaction mixtures or impurities. Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is a common approach for analyzing such moderately polar compounds.
A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of an acid like phosphoric acid or formic acid to ensure the carboxylic acid remains in its protonated form for better peak shape and retention. osha.govsielc.com The compound would be detected using a UV detector, likely at a wavelength where the aromatic ring and conjugated system exhibit strong absorbance. The retention time of the main peak under specific chromatographic conditions serves as an identifier, while the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination. The presence of other peaks would indicate impurities. google.comgoogle.com
| Parameter | Typical Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is extensively used to predict a wide array of molecular properties, guiding experimental design and interpretation.
Prediction of Molecular Geometries and Electronic Structures
A fundamental application of DFT is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of atoms corresponding to the lowest energy state. For acrylic acid derivatives, such as cinnamic acid and its substituted forms, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. For instance, studies on trans-4-methoxycinnamic acid, a compound structurally related to 3-(p-ethoxybenzoyl) acrylic acid, have utilized the B3LYP functional with the 6-311G(d,p) basis set to obtain an optimized geometry, revealing a planar, conjugated structure. rsisinternational.org This planarity is crucial for the delocalization of π-electrons across the molecule, which in turn influences its electronic properties. rsisinternational.org
The electronic structure, particularly the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is another key aspect elucidated by DFT. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more polarizable and more readily excited, influencing its optical and electronic properties. rsisinternational.org For example, DFT calculations on trans-4-methoxycinnamic acid have determined a HOMO-LUMO gap of 4.2885 eV, suggesting good stability and potential for optoelectronic applications. rsisinternational.org
| Property | trans-4-Methoxycinnamic acid rsisinternational.org | Cinnamic acid nih.gov |
| HOMO Energy | -5.9160 eV | - |
| LUMO Energy | -1.6275 eV | - |
| HOMO-LUMO Gap | 4.2885 eV | 0.0205 eV (deviation) |
This table presents selected electronic properties of cinnamic acid derivatives calculated using DFT. The data for trans-4-methoxycinnamic acid was obtained using the B3LYP/6-311G(d,p) level of theory. The deviation in the energy gap for cinnamic acid highlights its reactivity.
Selection of Optimal Reaction Parameters (e.g., monomers, solvents)
Computational methods are increasingly employed to guide the selection of optimal reaction conditions, thereby reducing the need for extensive empirical screening. While specific DFT studies on the selection of monomers and solvents for the polymerization of this compound are not prevalent in the literature, the principles can be inferred from studies on related systems.
The influence of solvents on reaction outcomes can be modeled using implicit solvation models, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM). These models simulate the bulk electrostatic effects of a solvent on the solute. For instance, computational studies on cinnamic acid have used the IEF-PCM model to investigate the effect of different solvents on conformational stability. scielo.org.mxresearchgate.net Such analyses can predict how solvent polarity affects the relative energies of reactants, transition states, and products, thereby providing insights into reaction kinetics and thermodynamics in different media. This information is invaluable for selecting a solvent that favors a desired reaction pathway or product distribution.
Analysis of Binding Energies and Noncovalent Interactions
Noncovalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the supramolecular assembly, crystal packing, and biological activity of molecules. DFT is a powerful tool for quantifying the strength and nature of these interactions.
Mechanistic Insights from Computational Modeling
Computational modeling provides a dynamic perspective on chemical reactions, allowing for the exploration of reaction pathways and the characterization of transient species that are often difficult to observe experimentally.
Elucidation of Transition States and Intermediates in Reactions
A key goal of mechanistic studies is the identification of transition states—the highest energy points along a reaction coordinate—and intermediates—local minima along the reaction pathway. DFT calculations are instrumental in locating and characterizing these species.
For example, in the study of the conformational isomerism of cinnamic acid, DFT was used to identify the transition state for rotation around the C-C single bond connecting the acrylic acid moiety to the phenyl ring. scielo.org.mx By performing a potential energy surface scan, researchers can map out the energy as a function of a specific dihedral angle, revealing the energy barriers between different conformers. The transition state structure can then be optimized and confirmed by the presence of a single imaginary frequency in the vibrational analysis. This type of analysis is directly applicable to this compound to understand its conformational flexibility and how it might influence its reactivity.
Energy Profile Calculations for Reaction Pathways
By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for a reaction pathway can be constructed. This profile provides a quantitative understanding of the reaction's feasibility and kinetics.
The study of cinnamic acid conformers provides a simple example of an energy profile. scielo.org.mx The relative energies of the s-cis and s-trans conformers, along with the rotational barrier, define the energy landscape for this particular isomerization.
| Conformer Comparison | Relative Energy (ΔE) | Rotational Barrier |
| Cinnamic Acid (s-cis vs. s-trans) | -2.34 kJ/mol | - |
This table shows the relative energy difference between the s-cis and s-trans conformers of cinnamic acid in the gas phase as calculated by DFT. The negative value indicates that the s-cis conformer is more stable.
For more complex reactions, such as the synthesis of β-benzoylacrylic acid, DFT could be used to evaluate different proposed mechanisms. orgsyn.org By calculating the activation energies for each step in a proposed pathway, the most likely mechanism can be identified. This predictive capability is a significant advantage of computational modeling in mechanistic chemistry.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed picture of its behavior in various environments, such as in solution or in a condensed phase, revealing the nature of its intermolecular interactions.
Simulations would typically model a system containing multiple molecules of this compound, often solvated in a chosen medium like water or an organic solvent. The interactions between all atoms are calculated using a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a specific period.
Key intermolecular interactions for this compound that can be analyzed include:
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. MD simulations can quantify the formation and lifetime of hydrogen bonds, which often lead to the formation of cyclic dimers between two carboxylic acid molecules. nih.gov This dimerization is a common feature for carboxylic acids and significantly influences their physical properties.
Solvent Interactions: In aqueous solution, simulations can reveal how water molecules arrange around the polar carboxylic acid and ethoxy groups, as well as the nonpolar benzene (B151609) ring, providing insights into its solubility and hydration structure. nih.govosti.gov
Analysis of the simulation trajectories can yield radial distribution functions, which describe the probability of finding a neighboring atom or molecule at a certain distance, offering a quantitative description of the local molecular structure. nih.gov
Semi-Empirical Methods (e.g., PM3) for Conformational and Electronic Properties
Semi-empirical methods, such as Parametric Method 3 (PM3), offer a computationally less expensive alternative to ab initio quantum calculations for exploring molecular properties. wikipedia.org The PM3 method uses a simplified formulation of quantum mechanics and incorporates parameters derived from experimental data to approximate solutions to the Schrödinger equation. wikipedia.orgd-nb.info
A primary application of the PM3 method for this compound is conformational analysis. researchgate.net The molecule possesses several rotatable bonds, leading to a complex potential energy surface with numerous possible conformers. A systematic conformational search using the PM3 method can identify low-energy, stable structures. researchgate.netnih.gov For each stable conformer, various electronic properties can be calculated to understand the molecule's intrinsic characteristics.
Key properties determined by PM3 calculations include:
Heat of Formation: Provides a measure of the thermodynamic stability of different conformers.
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. asianpubs.org
Atomic Charges: The distribution of partial charges on each atom reveals the electrophilic and nucleophilic sites within the molecule.
Table 1: Hypothetical PM3 Calculation Results for a Stable Conformer of this compound This table is for illustrative purposes to show typical data obtained from PM3 calculations.
| Property | Calculated Value | Unit |
|---|---|---|
| Heat of Formation | -155.8 | kcal/mol |
| HOMO Energy | -9.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 8.3 | eV |
| Dipole Moment | 3.45 | Debye |
Quantum Chemical Calculations for Mechanistic Understanding
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are indispensable for elucidating reaction mechanisms at a molecular level. rsc.orgnih.govresearchgate.net For this compound, these calculations can be used to study its synthesis, degradation, or participation in various chemical reactions.
By modeling the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. researchgate.net The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
For example, in a study of an atmospheric reaction of acrylic acid, DFT calculations at the M06-2X/6-311++G(d,p) level of theory were used to map out the reaction pathways, including addition and abstraction channels. researchgate.net Similar approaches could be applied to understand reactions involving this compound, such as its electrophilic addition reactions at the double bond or nucleophilic substitution at the carbonyl carbon.
These calculations provide detailed mechanistic insights by:
Mapping Reaction Pathways: Identifying the lowest energy path from reactants to products. nih.gov
Calculating Activation Energies: Predicting the feasibility and rate of a reaction.
Characterizing Intermediates: Determining the stability and structure of transient species.
Analyzing Charge Distribution: Understanding how electron density shifts during a reaction, which explains bond formation and cleavage.
Theoretical Spectroscopic Property Predictions (e.g., 1H NMR chemical shifts)
Computational chemistry allows for the prediction of spectroscopic properties, which is a powerful tool for structure verification and interpretation of experimental spectra. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, especially for protons (¹H NMR), is a common and highly valuable application. nih.gov
The standard approach involves several steps:
Conformational Search: A thorough search for all low-energy conformers of this compound is performed, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers. d-nb.infoliverpool.ac.uk
Geometry Optimization: The geometry of each conformer is optimized using a high-level quantum mechanical method, typically DFT with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(2d,p)). d-nb.info
NMR Calculation: The magnetic shielding tensor for each nucleus is calculated using a specialized method like the Gauge-Including Atomic Orbital (GIAO) method. liverpool.ac.uk
Chemical Shift Determination: The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The accuracy of these predictions has improved significantly, with mean absolute errors often falling below 0.3 ppm for ¹H NMR shifts, making it a reliable method for assigning complex spectra. d-nb.infonih.gov A comparison between calculated and experimental shifts can confirm peak assignments and provide confidence in the determined structure. researchgate.net
Table 2: Illustrative Comparison of Predicted and Experimental ¹H NMR Chemical Shifts for this compound This table is a hypothetical example based on typical results from DFT-based NMR prediction studies.
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| H (vinyl, α to COOH) | 6.65 | 6.70 | -0.05 |
| H (vinyl, β to COOH) | 7.80 | 7.88 | -0.08 |
| H (aromatic, ortho to C=O) | 8.05 | 8.12 | -0.07 |
| H (aromatic, ortho to OEt) | 7.00 | 6.98 | +0.02 |
| -OCH₂CH₃ | 4.15 | 4.18 | -0.03 |
| -OCH₂CH₃ | 1.45 | 1.47 | -0.02 |
Future Research Trajectories and Innovations
Development of Novel Synthetic Pathways
The classical synthesis of β-aroylacrylic acids, including the ethoxy-substituted variant, often involves Friedel-Crafts acylation of an aromatic compound with maleic anhydride (B1165640). orgsyn.org While effective, this method can require harsh conditions and may not be suitable for all substrates. Future research is increasingly directed towards developing more sustainable and efficient synthetic routes.
Key areas of development include:
Greener Catalysts: Exploration of solid acid catalysts, zeolites, and reusable catalysts to replace traditional Lewis acids like aluminum chloride, thereby reducing waste and improving reaction work-up.
Bio-based Routes: Investigating pathways from renewable feedstocks. For instance, research into producing acrylic acid from bio-based materials like furfural (B47365) or 3-hydroxypropionic acid could be adapted for the synthesis of its derivatives. nih.govkaist.ac.kr The conversion of biomass-derived platform chemicals into key monomers is a significant trend in sustainable chemistry. nih.govresearchgate.net
Flow Chemistry: The implementation of continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processes. This approach is particularly promising for optimizations, such as the Curtius rearrangement used in creating monomers for polyurethanes, which could be conceptually applied to related syntheses. researchgate.net
One-Pot Syntheses: Designing multi-step reactions in a single vessel to improve efficiency and reduce intermediate purification steps. For example, one-pot strategies for producing well-defined polyacrylates from acrylic acid are being developed, which could inspire similar streamlined syntheses for more complex acrylic acid derivatives. rsc.org
Exploration of New Chemical Transformations and Reactivity Patterns
3-(p-Ethoxybenzoyl) acrylic acid possesses multiple reactive sites—the carboxylic acid, the ketone, and the carbon-carbon double bond—making it a versatile building block for organic synthesis. Its reactivity is characteristic of β-aroylacrylic acids, which readily undergo reactions like Michael additions. researchgate.net Future work will likely focus on uncovering new transformations and understanding its reactivity in greater detail.
Emerging research directions include:
Asymmetric Catalysis: Developing chiral catalysts to control the stereochemistry of addition reactions across the double bond, leading to the synthesis of enantiomerically pure compounds, which is crucial for pharmaceutical applications.
Multi-component Reactions: Utilizing the compound in reactions involving three or more starting materials to rapidly build molecular complexity. The Ugi reaction, for instance, has been successfully applied to aroylacrylic acids to generate diverse molecular scaffolds. researchgate.net
Photochemical Reactions: Investigating the behavior of the molecule under photochemical conditions to access unique reaction pathways and products that are not achievable through thermal methods.
Heterocycle Synthesis: Expanding its use as a precursor for a wider variety of heterocyclic compounds, which are prevalent in medicinal chemistry. The reaction with binucleophiles like thiourea (B124793) is a known route to thiazole (B1198619) derivatives. researchgate.net
Advancements in Material Science Applications
The acrylic acid backbone in this compound makes it a prime candidate for polymerization and incorporation into advanced materials. Acrylic polymers are valued for their stability, resistance to weathering, and versatility. researchgate.net Future research will aim to leverage the unique properties conferred by the ethoxybenzoyl group.
Potential applications in material science:
Functional Polymers: Polymerizing this compound or its esters to create polymers with specific optical, thermal, or electronic properties. The ethoxybenzoyl moiety could act as a chromophore or be modified to introduce cross-linking sites.
Hydrogels: Incorporating the compound into hydrogel networks. Acrylic acid-based hydrogels are known for their pH-sensitivity and swelling properties, which are useful in drug delivery and as superabsorbents. nih.govmdpi.com The hydrophobicity of the benzoyl group could be used to tune these properties.
Coatings and Adhesives: Developing copolymers that include this compound to enhance properties like adhesion, durability, and UV resistance in coatings and adhesives. youtube.com
Nanocomposites: Using the molecule to functionalize nanoparticles or as a monomer in the creation of polymer nanocomposites, potentially enhancing mechanical or thermal properties. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
The complexity of chemical reactions presents a significant challenge for chemists. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to predict reaction outcomes and design new synthetic routes. eurekalert.orgchemcopilot.com
How AI and ML can impact research on this compound:
Predicting Reactivity and Selectivity: ML models can be trained on large datasets of chemical reactions to predict the most likely products, yields, and even stereoselectivity for reactions involving this compound. eurekalert.orgdartmouth.edu This can save significant time and resources in the lab.
Optimizing Reaction Conditions: AI algorithms can analyze the effects of various parameters (e.g., solvent, temperature, catalyst) to suggest optimal conditions for a desired transformation, accelerating the optimization process. chemai.io
Designing Novel Synthetic Pathways: AI tools can propose new, non-intuitive retrosynthetic pathways for the synthesis of this compound and its derivatives, potentially leading to more efficient and sustainable methods. chemcopilot.comresearchgate.net
Accelerating Discovery: By streamlining the process of predicting outcomes and designing experiments, AI can accelerate the discovery of new materials and molecules derived from this compound. eurekalert.orgchemai.io
Further Refinements in Computational Modeling for Complex Systems
Computational chemistry provides invaluable insights into the electronic structure and reactivity of molecules. For a molecule like this compound, computational models can elucidate reaction mechanisms and predict properties.
Future directions in computational modeling:
DFT Studies: Employing Density Functional Theory (DFT) to model reaction mechanisms, such as hydroarylation, and to study the structure of cationic intermediates, providing a deeper understanding of its reactivity. nih.gov
Meta-Models for Process Optimization: Using artificial neural networks (ANNs) as meta-models to simulate and optimize production processes, which can significantly reduce the computational time compared to first-principle models. mdpi.com
Simulating Polymer Properties: Developing and refining computational models to predict the bulk properties of polymers derived from this compound, aiding in the rational design of new materials.
Integrated Computational-Experimental Workflows: Combining computational predictions with experimental validation in a feedback loop to accelerate the discovery and optimization of new reactions and materials. This synergy allows for more targeted and efficient research.
Q & A
Q. What are the standard synthetic routes for 3-(p-ethoxybenzoyl) acrylic acid, and how do reaction conditions influence yield and purity?
The synthesis typically involves aldol condensation between 4-ethoxybenzaldehyde and malonic acid derivatives under acidic or basic catalysis. For example, a two-step approach may include:
Esterification : Reacting 4-ethoxybenzoic acid with ethanol to form the ethyl ester.
Condensation : Using malonic acid in the presence of a catalyst like piperidine to form the α,β-unsaturated carboxylic acid backbone .
Key variables affecting yield include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and stoichiometric ratios of reagents. Purity is often optimized via recrystallization from ethanol/water mixtures .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Spectroscopy :
- X-ray crystallography : Resolves crystal packing and dihedral angles between the ethoxybenzoyl and acrylic acid moieties, critical for understanding intermolecular interactions .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved, and what catalysts show promise?
Asymmetric Morita-Baylis-Hillman (MBH) reactions using chiral catalysts (e.g., cinchona alkaloid derivatives) enable enantioselective synthesis. For example:
- Catalyst C6 (a cinchona-derived tertiary amine) achieves >90% enantiomeric excess (ee) in forming β-hydroxy esters, which are hydrolyzed to the target acid .
- Solvent systems (e.g., THF/toluene mixtures) and temperature gradients (-20°C to RT) are optimized to suppress racemization .
Q. What mechanistic insights explain contradictory reactivity patterns in nucleophilic substitutions involving this compound?
The ethoxy group’s electron-donating nature enhances electrophilicity at the β-carbon of the acrylic acid, favoring Michael addition with amines or thiols. However, steric hindrance from the p-ethoxybenzoyl group can reduce reactivity compared to simpler acrylic acids. Computational studies (e.g., DFT) reveal that substituent electronegativity modulates charge distribution at reactive sites, reconciling discrepancies in reported reaction rates .
Q. How do structural modifications (e.g., halogenation or sulfonation) impact the biological activity of this compound derivatives?
- Antimicrobial activity : Introducing sulfonamide groups at the phenyl ring (e.g., 3-(3-sulfamoylphenylcarbamoyl) acrylic acid) enhances activity against S. aureus (MIC = 8 µg/mL) by improving target binding (e.g., dihydrofolate reductase inhibition) .
- Anti-inflammatory effects : Chlorination at the benzoyl moiety increases COX-2 selectivity (IC₅₀ = 0.2 µM vs. COX-1 IC₅₀ = 5 µM) due to improved hydrophobic interactions in the enzyme’s active site .
Q. What strategies resolve stability issues (e.g., polymerization or degradation) during storage or reaction of this compound?
- Storage : Amber glass vials under inert gas (N₂/Ar) at 4°C prevent photo-oxidation and moisture absorption .
- Inhibition of polymerization : Adding radical inhibitors (e.g., hydroquinone, 0.1% w/w) during reactions suppresses unintended radical-initiated polymerization .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Molecular docking (AutoDock Vina) identifies binding poses in β-lactamase enzymes, with the acrylic acid moiety forming hydrogen bonds with catalytic serine residues .
- MD simulations (AMBER) assess stability of inhibitor-enzyme complexes, revealing that the ethoxy group’s orientation affects binding free energy (ΔG = -9.2 kcal/mol) .
Methodological Challenges and Solutions
Q. How are conflicting spectral data (e.g., NMR splitting patterns) reconciled when characterizing derivatives?
Q. What experimental designs optimize catalytic efficiency in asymmetric syntheses?
- DoE (Design of Experiments) : Screens catalyst loading (5–20 mol%), solvent polarity (CHCl₃ vs. DCE), and substrate ratios to maximize ee and yield .
- Kinetic profiling : Monitors reaction progress via in-situ IR to identify rate-limiting steps (e.g., enolate formation) .
Q. How do solvent polarity and pH influence the compound’s reactivity in aqueous vs. non-polar systems?
- Aqueous systems : At pH > pKa (~3.8), the deprotonated carboxylate undergoes faster nucleophilic attacks but risks hydrolysis.
- Non-polar solvents (toluene) : Favor enol tautomer formation, enhancing electrophilicity for Diels-Alder reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
